

# Application Notes and Protocols for the Scale-Up Synthesis of N-Phenylmethanesulfonamide

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## Compound of Interest

Compound Name: N-Phenylmethanesulfonamide

Cat. No.: B072643

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## Introduction

**N-Phenylmethanesulfonamide** is a key intermediate in the synthesis of various biologically active compounds and a valuable building block in medicinal chemistry and materials science. [1][2] Its synthesis involves the reaction of aniline with methanesulfonyl chloride in the presence of a base. This document provides a detailed protocol for the scale-up synthesis of **N-Phenylmethanesulfonamide**, including reaction setup, work-up, purification, and characterization, tailored for a research environment.

## Chemical Properties and Data

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> S	[3]
Molecular Weight	171.22 g/mol	[3]
Appearance	White to light beige crystalline powder	[1][4]
Melting Point	93-97 °C	[4]
CAS Number	1197-22-4	[3]

## Scale-Up Synthesis Protocol

This protocol is adapted for a gram-scale synthesis suitable for research and development laboratories.

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity	Moles
Aniline	93.13	50.0 g	0.537
Methanesulfonyl Chloride	114.55	64.2 g (44.1 mL)	0.560
Pyridine	79.10	46.5 g (47.5 mL)	0.588
Dichloromethane (DCM)	-	500 mL	-
2 M Sodium Hydroxide (NaOH)	-	As required	-
Concentrated Hydrochloric Acid (HCl)	-	As required	-
Ethanol	-	For recrystallization	-

Equipment:

- 1 L three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice bath

- Separatory funnel
- Büchner funnel and flask
- Standard laboratory glassware

#### Experimental Procedure:

- **Reaction Setup:** In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (50.0 g, 0.537 mol) and pyridine (46.5 g, 0.588 mol) in dichloromethane (500 mL).
- **Addition of Methanesulfonyl Chloride:** Cool the solution to 0-5 °C using an ice bath. Slowly add methanesulfonyl chloride (64.2 g, 0.560 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 16-24 hours.
- **Work-up:**
  - Transfer the reaction mixture to a separatory funnel.
  - Wash the organic layer sequentially with 2 M NaOH (2 x 200 mL) and water (200 mL).
  - Combine the aqueous layers and back-extract with DCM (100 mL) to recover any dissolved product.
  - Carefully acidify the combined aqueous layers with concentrated HCl to pH 1-2 while cooling in an ice bath. A white precipitate will form.
- **Isolation:**
  - Collect the precipitate by vacuum filtration using a Büchner funnel.
  - Wash the solid with cold water (3 x 100 mL).

- Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

#### Purification:

Recrystallization is an effective method for purifying **N-Phenylmethanesulfonamide**.

- Solvent Selection: Ethanol is a suitable solvent for recrystallization.
- Procedure:
  - Dissolve the crude product in a minimum amount of hot ethanol.
  - If colored impurities are present, treat the hot solution with activated charcoal and filter through a fluted filter paper.
  - Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
  - Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

#### Yield and Purity:

Parameter	Expected Value
Crude Yield	85-95%
Purified Yield	70-85%
Purity (by HPLC/NMR)	>98%

## Characterization

#### Infrared (IR) Spectroscopy:

The IR spectrum of **N-Phenylmethanesulfonamide** shows characteristic peaks for the N-H, S=O, and aromatic C-H bonds.

Functional Group	Wavenumber (cm <sup>-1</sup> )
N-H Stretch	3250-3350
Aromatic C-H Stretch	3000-3100
S=O Asymmetric Stretch	1320-1340
S=O Symmetric Stretch	1150-1170

Reference IR spectrum can be found at the NIST WebBook.[\[5\]](#)

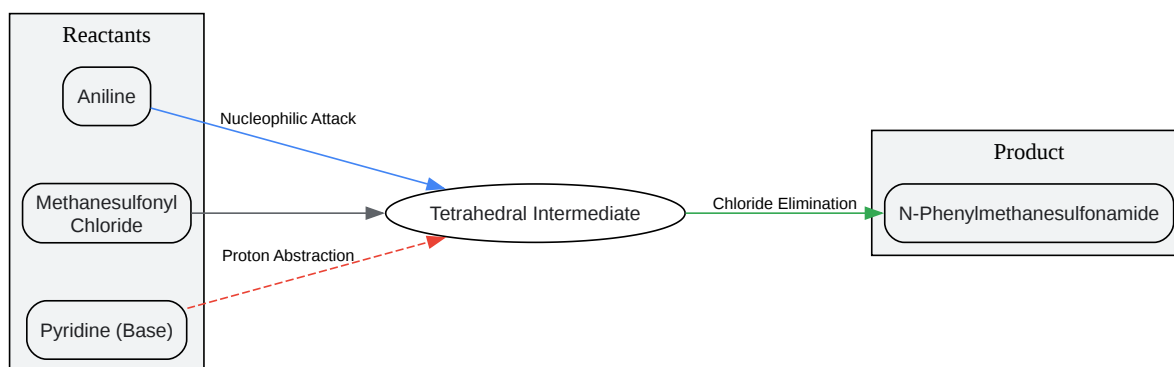
Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used to confirm the structure of the synthesized compound.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 2.95 (s, 3H, CH<sub>3</sub>).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz): δ 137.5, 129.5, 125.0, 121.0, 40.5.

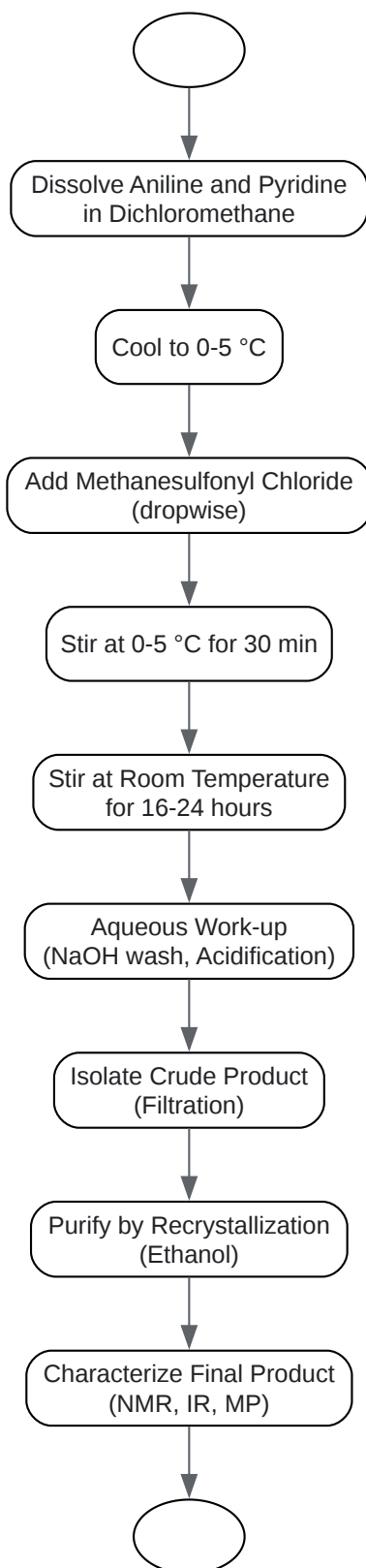
Reference NMR data can be found on PubChem.[\[3\]](#)

## Visualizations



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Caption: Reaction mechanism for the synthesis of **N-Phenylmethanesulfonamide**.



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Caption: Experimental workflow for the scale-up synthesis of **N-Phenylmethanesulfonamide**.

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## References

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